molecular formula C30H37NO4 B15143805 (11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3

(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3

Cat. No.: B15143805
M. Wt: 478.6 g/mol
InChI Key: PWQWOCOQELDVRZ-MTKBNOOYSA-N
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Description

CDB 4183-d3 is a synthetic compound with the molecular formula C30H34D3NO4 and a molecular weight of 478.64. It is a deuterated analog of a known compound, often used in scientific research for its unique properties and applications .

Preparation Methods

The synthesis of CDB 4183-d3 involves several steps, including the introduction of deuterium atoms into the molecular structure. The synthetic routes typically involve the use of deuterated reagents and catalysts under specific reaction conditions to achieve the desired isotopic labeling. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

CDB 4183-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CDB 4183-d3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CDB 4183-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes, providing insights into the behavior of similar non-deuterated compounds. This isotopic effect is particularly useful in studying enzyme kinetics and drug metabolism .

Comparison with Similar Compounds

CDB 4183-d3 is unique due to its deuterated nature, which distinguishes it from similar non-deuterated compounds. Some similar compounds include:

    CDB 3877: Another deuterated analog used in similar research applications.

    CDB 3963: Known for its use in metabolic studies and drug development.

    CDB 3236: Utilized in the study of isotopic effects and reaction mechanisms.

These compounds share similar applications but differ in their specific molecular structures and isotopic labeling .

Properties

Molecular Formula

C30H37NO4

Molecular Weight

478.6 g/mol

IUPAC Name

[(8S,9R,11S,13S,14S,17R)-17-acetyl-3-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-11,13,16,25-28,34H,8,12,14-15,17H2,1-5H3/t25-,26+,27-,28+,29-,30-/m0/s1/i4D3

InChI Key

PWQWOCOQELDVRZ-MTKBNOOYSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]3(C(=O)C)OC(=O)C)[C@H]4[C@H]2C5=C(CC4)C=C(C=C5)O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3C2CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)N(C)C)C)OC(=O)C

Origin of Product

United States

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